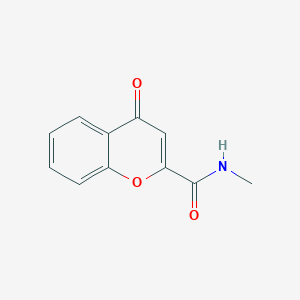

N-methyl-4-oxo-4h-chromene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-11(14)10-6-8(13)7-4-2-3-5-9(7)15-10/h2-6H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTIIYMDSSXSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N Methyl 4 Oxo 4h Chromene 2 Carboxamide and Its Analogues

General Synthetic Routes to 4-oxo-4H-chromene-2-carboxylic Acid Precursors

The foundational step in synthesizing the target compound is the construction of the 4-oxo-4H-chromene-2-carboxylic acid scaffold. This precursor is crucial as it contains the reactive carboxylic acid group necessary for the subsequent amidation step. Various synthetic strategies have been developed for this purpose, ranging from classical condensation reactions to modern, efficiency-focused protocols.

A classical and widely employed method for the synthesis of the chromone (B188151) core is the Claisen condensation reaction. wikipedia.org This reaction typically involves the condensation of a substituted 2'-hydroxyacetophenone with a diester, such as diethyl oxalate, in the presence of a strong base. rsc.orgmdpi.com

The general mechanism proceeds in two key stages:

Claisen Condensation: A strong base, such as sodium methoxide or sodium hydride, deprotonates the α-carbon of the 2'-hydroxyacetophenone, forming an enolate. wikipedia.orgnih.gov This enolate then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate.

Intramolecular Cyclization: The intermediate formed undergoes an acid-catalyzed intramolecular cyclization (dehydration), where the hydroxyl group of the acetophenone attacks the newly formed ketone, leading to the formation of the γ-pyrone ring characteristic of the chromone scaffold. ijrpc.com

| Step | Reactants | Base/Catalyst | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1. Ester Formation | 2'-hydroxyacetophenone, Diethyl oxalate | Sodium Methoxide, Sodium Hydride | Tetrahydrofuran (THF) | 70-80% | rsc.orgnih.gov |

| 2. Hydrolysis | Ethyl 4-oxo-4H-chromene-2-carboxylate | Hydrochloric Acid, Acetic Acid | Water/Ethanol | 80-90% | rsc.orgresearchgate.net |

Research has shown that the choice of base and the protection of other functional groups on the starting acetophenone can be critical for optimizing the reaction yield. For instance, sodium hydride has been demonstrated to be a highly effective base for executing the Claisen condensation. nih.gov In cases involving dihydroxyacetophenones, monoprotection of one hydroxyl group can significantly improve the yield of the condensation step. nih.gov

To enhance reaction efficiency, reduce reaction times, and improve yields, modern synthetic methods often employ microwave irradiation. researchgate.netnih.gov Microwave-assisted organic synthesis has proven to be a valuable tool for the rapid and efficient construction of heterocyclic scaffolds, including the 4-oxo-4H-chromene-2-carboxylic acid core. nih.govias.ac.in

This technique significantly accelerates the reaction between 2'-hydroxyacetophenones and diethyl oxalate in the presence of a base like sodium methoxide. mdpi.com The use of microwave irradiation can lead to cleaner reactions with fewer by-products and dramatically shorter reaction times compared to conventional heating methods. nih.govkuleuven.be For example, the synthesis of various substituted 4-oxo-4H-chromene-2-carboxylic acids has been achieved with very high yields (93–97%) using this approach. mdpi.com Similarly, the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid resulted in an improved yield of 87% through optimization of reaction parameters such as base, solvent, and temperature. researchgate.net

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | nih.govkuleuven.be |

| Yield | Moderate to Good | Good to Excellent (up to 97%) | mdpi.com |

| Energy Efficiency | Lower | Higher | nih.gov |

| Side Products | More likely | Often reduced | nih.gov |

Amidation Reactions for Chromene-2-carboxamide Formation

Once the 4-oxo-4H-chromene-2-carboxylic acid precursor is obtained, the next step is the formation of the amide bond with methylamine to yield N-methyl-4-oxo-4H-chromene-2-carboxamide. This transformation is a standard amidation reaction, which requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

A variety of coupling reagents have been developed to promote amide bond formation efficiently and under mild conditions, minimizing side reactions and racemization. nih.govresearchgate.netiris-biotech.de The choice of reagent is crucial for achieving high yields, particularly when dealing with less reactive or electron-deficient amines. nih.gov

The general process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then readily attacked by the amine (methylamine in this case) to form the desired amide.

Commonly used classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic choices. iris-biotech.depeptide.com They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. nih.gov

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. peptide.com PyBOP has been successfully used to activate chromone carboxylic acids for subsequent reaction with amines. rsc.org

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times. researchgate.netpeptide.commerckmillipore.com

The reaction is typically carried out in an inert aprotic solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM), at room temperature. A tertiary amine base, like Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is often added to neutralize the acidic by-products formed during the reaction. researchgate.netnih.gov Amidation reactions utilizing these modern coupling reagents typically result in moderate to good yields, often ranging from 60% to 75%. rsc.org

More advanced one-pot, multicomponent reactions (MCRs) have been developed for the synthesis of the broader chromene family. researchgate.netnih.gov These strategies involve combining three or more starting materials in a single reaction vessel to construct the final product in a single operation. uobaghdad.edu.iq For instance, a one-pot transformation of 2-fluoroacetophenone directly to a chromone-2-carboxylate scaffold has been reported, which could potentially be integrated into a subsequent amidation step. researchgate.net While a specific one-pot synthesis for this compound starting from basic precursors is less commonly detailed, the principles of MCRs offer a promising avenue for future synthetic optimization. nih.govresearchgate.net

Derivatization and Structural Modifications of the this compound Core

Structural modifications of the this compound core are essential for medicinal chemistry applications to explore structure-activity relationships (SAR). mdpi.comresearchgate.net Derivatization can occur at several positions on the chromone scaffold.

Key areas for modification include:

The Benzene (B151609) Ring of the Chromone: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at positions 6, 7, or 8 can significantly influence the molecule's electronic and lipophilic properties. mdpi.comresearchgate.netnih.gov

The Amide Nitrogen: While the target compound is an N-methyl derivative, replacing the methyl group with other alkyl, aryl, or more complex side chains allows for the probing of the space around the amide functionality. researchgate.net

The Pyranone Ring: Although less common, modifications at the C3 position of the chromone ring can also be explored. nih.gov

Studies on related chromone carboxamides have highlighted the importance of the substitution pattern for biological activity. For example, in a study of N-phenyl-4-oxo-4H-chromene carboxamides as MAO-B inhibitors, the position of the carboxamide group (at C2 versus C3) was found to be a critical determinant of activity. nih.gov Furthermore, the conformation of the amide bond (–syn vs. –anti) and the dihedral angle between the chromone system and the N-phenyl ring were identified as key structural features. nih.gov Such findings underscore the value of systematic derivatization to fine-tune the pharmacological profile of the this compound scaffold.

Introduction of Various Substituents on the Chromene Ring

The introduction of substituents onto the chromene ring of this compound and its analogues is a key strategy for creating diverse chemical libraries for drug discovery. rsc.org These modifications can significantly influence the molecule's interaction with biological targets. A common and effective method for synthesizing substituted chromone-2-carboxylic acids, the precursors to the target carboxamides, is through a microwave-assisted process. mdpi.com This approach offers improved yields, reduced reaction times, and a high degree of purity, often eliminating the need for extensive chromatographic purification. mdpi.com

The synthesis typically starts from appropriately substituted 2'-hydroxyacetophenones, which react with diethyl oxalate in the presence of a base like sodium methoxide. nih.gov This versatility allows for the introduction of a range of substituents at various positions of the chromene ring. For instance, starting with a 2'-hydroxyacetophenone bearing a bromine or chlorine atom allows for the synthesis of the corresponding 6-bromo- or 6-chloro-chromone-2-carboxylic acid. mdpi.com Similarly, the use of a methyl-substituted 2'-hydroxyacetophenone leads to the formation of a methyl-substituted chromone-2-carboxylic acid. mdpi.com

A study on the synthesis of chromone-2-carboxamide derivatives highlighted the incorporation of a 6-fluoro substituent on the chromone nucleus. researchgate.net The general synthetic route for these analogues involves a three-step procedure. rsc.org The first step is the formation of a chromone ester, followed by hydrolysis to the corresponding chromone carboxylic acid, and finally, an amidation reaction to yield the desired N-substituted carboxamide. rsc.org The yields for the formation of the chromone ester and the subsequent carboxylic acid are typically in the range of 70-80% and 80-90%, respectively. rsc.org The final amidation step generally proceeds with moderate yields of around 60-75%. rsc.org

Table 1: Synthesis of Substituted Chromone-2-carboxylic Acids via Microwave-Assisted Reaction mdpi.com

| Starting Material (Substituted 2'-hydroxyacetophenone) | Resulting Chromone-2-carboxylic Acid | Yield (%) |

| 2'-hydroxyacetophenone | 4-oxo-4H-chromene-2-carboxylic acid | 54 |

| 5'-bromo-2'-hydroxyacetophenone | 6-bromo-4-oxo-4H-chromene-2-carboxylic acid | 87 |

| 5'-chloro-2'-hydroxyacetophenone | 6-chloro-4-oxo-4H-chromene-2-carboxylic acid | 71 |

| 5'-methyl-2'-hydroxyacetophenone | 6-methyl-4-oxo-4H-chromene-2-carboxylic acid | 64 |

Modifications of the Amide Nitrogen and Exocyclic Groups

Modifications involving the amide nitrogen and exocyclic groups of this compound are crucial for exploring the structure-activity relationships of this class of compounds. A key transformation in this regard is the synthesis of "retro" chromone carboxamides, where the amide linkage is reversed. nih.gov The synthesis of these retro analogues presents a significant synthetic challenge due to the limited number of literature precedents. nih.gov

The synthetic strategy for direct chromone carboxamides, including this compound, typically involves a two-step method. nih.gov This begins with the conversion of 4-oxo-4H-chromene-2-carboxylic acid to its corresponding acyl chloride using a reagent like pentachlorophosphorus (PCl₅) in a dry solvent such as cyclohexane. nih.gov The resulting acyl chloride is then condensed with the desired amine, in this case, methylamine, in the presence of a base like triethylamine to afford the final amide. nih.gov

For the synthesis of retro chromone carboxamides, a different approach is required. This involves the peptidic coupling between 2-aminochromone and a variety of activated carboxylic acids. nih.gov This method allows for the introduction of a wide range of exocyclic groups derived from the carboxylic acid component.

Furthermore, a series of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides have been synthesized. nih.gov These compounds, along with their 7-hydroxychroman-2-carboxylic acid N-alkyl amide counterparts, have been evaluated for their antioxidant activities. nih.gov The synthesis of these N-alkyl amides allows for the exploration of the impact of varying the length of the alkyl chain on the amide nitrogen. nih.gov

Table 2: Examples of Direct and Retro Chromone-2-Carboxamides nih.gov

| Compound Type | General Structure | Synthetic Precursors |

| Direct Amide | Chromone-CO-NHR | 4-oxo-4H-chromene-2-carboxylic acid and an amine (R-NH₂) |

| Retro Amide | Chromone-NH-COR | 2-aminochromone and a carboxylic acid (R-COOH) |

Radiosynthesis of Labeled Chromene-2-carboxamides for Receptor Studies

The development of radiolabeled ligands is essential for in-vivo imaging techniques such as Positron Emission Tomography (PET), which are invaluable for studying receptor distribution and density in the brain and other organs. While specific radiosynthesis of this compound is not extensively detailed in the available literature, the general principles of radiolabeling can be applied to this scaffold. The primary goal is to incorporate a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into the molecule with high radiochemical yield and purity.

A common strategy for ¹⁸F-labeling involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) on a precursor molecule with [¹⁸F]fluoride. For a chromene-2-carboxamide derivative, this would necessitate the synthesis of a precursor bearing such a leaving group on the chromene ring or on an N-alkyl substituent. For instance, a hydroxy-substituted analogue of this compound could be synthesized and subsequently converted to a tosylate precursor. This precursor would then be reacted with [¹⁸F]fluoride to yield the desired ¹⁸F-labeled product.

The radiosynthesis process requires careful optimization of reaction conditions, including the choice of solvent, temperature, and reaction time, to maximize the radiochemical yield and minimize the formation of impurities. Automated radiosynthesis modules are often employed to handle the high levels of radioactivity and ensure reproducibility. Following the radiosynthesis, the labeled compound must be purified, typically using high-performance liquid chromatography (HPLC), to remove unreacted [¹⁸F]fluoride and other impurities before it can be used in receptor studies.

The selection of the labeling position is critical and should ideally not interfere with the compound's binding affinity for its target receptor. The resulting radioligand can then be used in PET imaging studies to non-invasively monitor the expression and distribution of specific receptors in living organisms.

Structure Activity Relationship Sar Studies of N Methyl 4 Oxo 4h Chromene 2 Carboxamide and Its Analogues

Influence of Substituent Position and Nature on Biological Activity

The biological activity of N-methyl-4-oxo-4H-chromene-2-carboxamide analogues is profoundly influenced by the nature and position of substituents on both the chromone (B188151) core and the amide moiety. nih.govacs.org

Modifications to the benzene (B151609) ring of the chromone scaffold have been shown to modulate the biological activity of this class of compounds. The introduction of various substituents can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.govacs.org

For instance, in a study on dirchromone and its derivatives, it was observed that substituent changes on the chromone core had a notable impact on their cytotoxic and antibacterial activities. nih.govacs.org The introduction of a hydroxyl group or a cyanide substituent was found to decrease cytotoxicity, with the latter also enhancing antibacterial activity. nih.govacs.org Furthermore, the presence of higher homologues of 6-alkoxydirchromones led to the emergence of antifungal activity. nih.govacs.org

In another study focusing on chromone-based inhibitors of the ABCG2 transporter, a quantitative structure-activity relationship (QSAR) model highlighted the importance of substitutions on the chromone nucleus. researchgate.net This led to the design of novel compounds with optimized activity, emphasizing the role of the chromone scaffold as a template for developing potent modulators. nih.govresearchgate.net

The following table summarizes the effects of various substituents on the benzene ring of the chromone core based on reported research findings.

| Position | Substituent | Effect on Biological Activity | Reference |

| 6 | Hydroxy | Diminished cytotoxicity, retained some antibacterial activity. | acs.org |

| 6 | Cyano | Diminished cytotoxicity, enhanced antibacterial activity. | acs.org |

| 6 | Bromo | Slightly improved cytotoxic potency. | acs.org |

| 6 | Isoamyloxy | Slightly improved cytotoxic potency. | acs.org |

| 6 | Alkoxy (higher homologues) | Progressively emerging antifungal activity. | nih.govacs.org |

| 5 | (3,5-dibromobenzyl)oxy | Potent inhibition of ABCG2. | researchgate.net |

Substitutions on the amide nitrogen and any associated exocyclic rings play a critical role in defining the biological profile of chromone-2-carboxamides. The nature of the substituent on the amide can influence factors such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are crucial for target binding.

In the context of quorum sensing inhibition in Pseudomonas aeruginosa, a series of direct chromone-2-carboxamides with various substituents on the amide nitrogen were synthesized and evaluated. nih.gov The electronic effects, size, and physicochemical properties of these substituents were found to be significant for their anti-biofilm activity. nih.gov

For SIRT2 inhibitors based on the chroman-4-one scaffold, a related structure, it was found that an alkyl chain with three to five carbons at the 2-position and larger, electron-withdrawing groups at the 6- and 8-positions were crucial for high potency. acs.org This highlights the importance of the size and electronic nature of substituents.

The table below illustrates the impact of different substitutions on the amide moiety and exocyclic rings on the biological activity of chromone-2-carboxamide analogues.

| Amide Substituent/Exocyclic Ring | Biological Target/Activity | Key Findings | Reference |

| Various N-aryl and N-alkyl groups | P. aeruginosa quorum sensing | Substituent's electronic effects, size, and physicochemical properties influence anti-biofilm activity. | nih.gov |

| Alkyl chain (3-5 carbons) at C2 | SIRT2 inhibition | Crucial for high potency. | acs.org |

| Electron-withdrawing groups at C6 and C8 | SIRT2 inhibition | Important for high potency. | acs.org |

| Phenyl group | MAO-B inhibition | Direct linkage of the carbonyl group to the γ-pyrone ring and meta/para substituents on the exocyclic ring are important for activity. | nih.gov |

Stereochemical Considerations and Conformational Analysis in Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound analogues are critical determinants of their biological activity. The specific spatial orientation of functional groups can dictate how a molecule fits into a biological target's binding site.

For chiral 2-substituted chromanes, the stereochemistry at the C2 position and the twist of the dihydropyran ring have been shown to be fundamentally linked to their specific optical rotation. nih.gov While this study focused on chromanes, the principles of how stereochemistry influences molecular properties are broadly applicable to related chromone structures. The conformation of the molecule, particularly the torsion angle between the chromone system and the exocyclic phenyl ring, has been shown to be a key feature in the crystal structures of related chromone carboxamide derivatives. nih.gov For instance, in N-methyl-4-oxo-N-phenyl-4H-chromene-3-carboxamide, a significant twist is observed between the chromone system and the exocyclic phenyl ring. nih.gov

Scaffold Optimization through Systematic Structural Variations

Systematic structural variations of the chromone scaffold are a key strategy in medicinal chemistry to optimize the potency and selectivity of drug candidates. nih.gov This involves making methodical changes to the core structure and observing the effects on biological activity, a process often referred to as scaffold hopping or optimization. researchgate.net

The chromone nucleus is considered a privileged scaffold, meaning it is a molecular framework that can provide ligands for diverse biological targets. nih.gov Optimization of this scaffold has been successfully applied in the development of inhibitors for various enzymes and receptors. For example, in the quest for potent ABCG2 inhibitors, a quantitative structure-activity relationship (QSAR) study on a series of chromone derivatives led to a robust model that was then used to design novel, more active compounds. researchgate.net This demonstrates a rational approach to scaffold optimization.

Another example of systematic variation involves the synthesis of diverse libraries of chromone-2-carboxylic acids, which serve as versatile starting materials for creating a wide range of derivatives for structure-activity studies. nih.govresearchgate.net By systematically altering substituents on the chromone core, researchers can fine-tune the pharmacological properties of the resulting compounds.

Comparative Analysis of Direct vs. Retro Chromone-Carboxamide Linkages

An interesting structural modification in the study of chromone-2-carboxamides is the inversion of the amide linkage, creating a "retro" analogue (chromone-NH-CO-R) from the "direct" amide (chromone-CO-NH-R). This seemingly subtle change can have significant consequences for biological activity.

A study investigating chromone-based analogues as anti-biofilm agents against Pseudomonas aeruginosa directly compared series of direct and retro chromone-2-carboxamides. nih.govnih.gov While docking studies suggested that the orientation of the amide bond did not play a major role in binding to the PqsR receptor, the in vitro results told a different story. nih.gov Several compounds from the retro series were found to be potent inhibitors of biofilm formation, with 16 out of 25 tested compounds showing at least 50% inhibition at a concentration of 50 μM. nih.govnih.gov In contrast, the direct amides were generally less active. The most promising compound identified was 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide, a retro-amide. nih.govnih.gov

This highlights that while computational predictions are valuable, empirical testing is essential, and the orientation of the amide linkage is a critical factor to consider in the design of bioactive chromone derivatives.

The following table provides a comparative overview of direct and retro chromone-2-carboxamides based on their anti-biofilm activity.

| Compound Type | Linkage | General Activity against P. aeruginosa Biofilm Formation | Key Finding | Reference |

| Direct Chromone-2-Carboxamide | Chromone-CO-NH-R | Generally less active. | - | nih.gov |

| Retro Chromone-2-Carboxamide | Chromone-NH-CO-R | Several potent inhibitors identified. | 16 out of 25 compounds showed ≥ 50% inhibition at 50 μM. | nih.govnih.gov |

Biological Activity Mechanisms and in Vitro Pharmacological Profiling

Antitumor and Antiproliferative Activities

Derivatives of the 4H-chromene structure are recognized as potent antitumor agents, exhibiting cytotoxic effects in various cancer cells. nih.gov Research indicates that substitutions at different positions on the 4-aryl-4H-chromenes can produce significant antitumor activity. frontiersin.org

A range of 4H-chromene derivatives have demonstrated notable efficacy against a panel of human cancer cell lines. For instance, certain 4H-chromene-based azo chromophores have shown anticancer potency against HCT-116 (colon), MCF-7 (breast), and HepG-2 (liver) cancer cell lines, with some compounds exhibiting IC₅₀ values between 0.3 to 2 μg/mL. nih.govfrontiersin.org

Newly designed 4H-chromene-azo sulfonamides were evaluated for their anticancer potential against HepG-2, MCF-7, and HCT-116 cell lines. nih.gov The structure-activity relationship (SAR) studies indicated that the potency depended on the substitutions on the phenyl group. For HepG-2 cells, the efficacy decreased in the order of 2,4-Cl ≈ 4-Cl > 4-F > phenyl > NO₂ > 4-CH₃ > 4-OCH₃, with IC₅₀ values ranging from 1.63 to 51.89 μM. nih.gov Against MCF-7 cells, the anti-proliferative activity decreased in the order of 2,4-Cl > 4-Cl > 4-F > phenyl > 4-CH₃ > NO₂ > OCH₃, with IC₅₀ values from 1.72 to 103.62 μM. nih.gov

Other studies have reported the synthesis of novel chromenes showing activity in the nanomolar range (IC₅₀: 7.4–640 nM) in melanoma, prostate, and glioma cancer cell lines. nih.gov Specifically, one derivative was highly active against the A172 human glioma cell line with an IC₅₀ of 7.4 nM. nih.gov Furthermore, some N-alkyl-nitroimidazole compounds, which share structural motifs, showed an LC₅₀ as low as 16.7 µM in MDA-MB231 breast tumor cells and also demonstrated activity against A549 lung cancer cells. openmedicinalchemistryjournal.com

A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were found to inhibit the proliferation of HepG2 and HCT116 cell lines at low micromolar concentrations. mdpi.com Similarly, certain 4H-chromenes have shown significant antiproliferative activity against laryngeal (Hep2), lung (A549), colon (HT-29), and cervical (HeLa) cancer cell lines. researchgate.net

Table 1: Antiproliferative Activity of Various 4H-Chromene Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4H-Chromene-azo sulfonamide | HepG-2 | 1.63 - 51.89 µM | nih.gov |

| 4H-Chromene-azo sulfonamide | MCF-7 | 1.72 - 103.62 µM | nih.gov |

| 4H-Chromene-azo sulfonamide | HCT-116 | Good Potency | nih.gov |

| 4H-Chromene derivative | A172 (Glioma) | 7.4 nM | nih.gov |

| 4H-Chromene derivative | A375 (Melanoma) | 0.08 µM | nih.gov |

| 4H-Chromene derivative | Taxol-resistant Prostate | 0.19 µM | nih.gov |

| 4H-Chromene-based azo chromophore | HCT-116, MCF-7, HepG-2 | 0.3 - 2 µg/mL | nih.govfrontiersin.org |

| N-Alkyl-nitroimidazole | MDA-MB231 (Breast) | LC₅₀ ~16.7 µM | openmedicinalchemistryjournal.com |

| 4-(4-formamidophenylamino)-N-methylpicolinamide | HepG-2, HCT-116 | Low µM concentrations | mdpi.com |

The anticancer effects of 4H-chromene derivatives are attributed to several mechanisms of action.

Cell Cycle Arrest: Many 4H-chromene analogs are reported to induce apoptosis by interacting with tubulin, which obstructs its polymerization. nih.gov This leads to cell cycle arrest in the G2/M phase, ultimately causing cancer cell death. nih.gov Depending on the specific derivative and cancer cell line, cell cycle arrest has also been observed in the G1 and S phases. nih.gov For example, one study found that a potent podophyllotoxin (B1678966) derivative induced G2/M phase arrest in HeLa cells, which was associated with apoptosis. nih.gov

NF-κB Inhibition: The nuclear factor-κB (NF-κB) signaling pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, making it a prime target for cancer therapy. nih.gov Certain N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides have demonstrated excellent inhibitory activity against NF-κB, alongside a strong antiproliferative profile. nih.govfrontiersin.org The inhibition of this pathway can mitigate the inflammatory responses that often fuel tumor progression. nih.govmdpi.com

BACE-1 Inhibition: Beta-secretase 1 (BACE-1) is an enzyme primarily implicated in Alzheimer's disease, but its inhibition has also been explored in other contexts. nih.gov A family of tacrine (B349632)–4-oxo-4H-chromene hybrids has been shown to be potent inhibitors of human BACE-1. acs.org While the primary focus of BACE-1 inhibition is neurodegenerative disease, the exploration of this mechanism highlights the diverse enzymatic interactions of the 4-oxo-4H-chromene scaffold. acs.orgnih.gov

Antimicrobial Properties

The chromene scaffold is a key component in a variety of compounds that exhibit a broad spectrum of antimicrobial activities. researchgate.net

Derivatives of 4H-chromene have shown promising activity against clinically significant bacteria. Synthetic pyranochromenones demonstrated significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Pseudomonas aeruginosa, with one compound showing MIC values of 16 µg/ml and 35 µg/ml, respectively. nih.gov Indolyl-4H-chromene derivatives have also been evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, including S. aureus and P. aeruginosa. nih.gov Several of these compounds showed promising MIC values ranging from 10 μg/mL to 25 μg/mL against all tested bacterial types. nih.gov Furthermore, 2-amino-3-cyano-4H-chromene derivatives have exhibited good antibacterial results against S. aureus and E. coli. nanobioletters.com The high resistance of pathogens like P. aeruginosa and MRSA to existing drugs underscores the need for new effective agents. nih.gov

Significant antifungal activity has been observed for various 4-oxo-4H-chromene derivatives. researchgate.net Studies have screened these compounds against fungi such as Alternaria alternata, Aspergillus niger, and Aspergillus flavipes. researchgate.netscispace.com Certain derivatives showed very high activity against these fungal species. scispace.com In another study, novel chromenol derivatives were evaluated against a panel of eight fungi, with twelve of the fourteen tested compounds being more active than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The most sensitive fungus was identified as Trichoderma viride. nih.gov Additionally, some 2-amino-3-cyano-4H-chromene derivatives displayed excellent antifungal outcomes against Candida albicans and Fusarium oxysporum. nanobioletters.com

Bacterial biofilms present a major challenge in treating infections due to their increased resistance to antimicrobial agents. nih.govnih.gov The formation of biofilms by pathogens like Pseudomonas aeruginosa is a significant cause of therapeutic failure. nih.gov Research has focused on inhibiting the quorum sensing (QS) communication system that controls biofilm formation. nih.gov A study investigating direct and retro chromone-2-carboxamides found that several retro series compounds are potent inhibitors of P. aeruginosa biofilm formation, with 16 out of 25 compounds showing inhibition of ≥ 50% at a 50 μM concentration. nih.gov This suggests that targeting biofilm formation is a viable strategy for combating persistent bacterial infections. nih.gov

Enzyme Inhibition Potential

The 4-oxo-4H-chromene scaffold is a recognized pharmacophore that has been extensively studied for its diverse enzyme inhibitory activities. The following sections detail the inhibitory potential of N-methyl-4-oxo-4H-chromene-2-carboxamide and its closely related analogs against several key enzymes.

Monoamine Oxidase B (MAO-B) Inhibition

The inhibition of monoamine oxidase B (MAO-B) is a key strategy in the management of neurodegenerative conditions such as Parkinson's disease. Several derivatives of the 4-oxo-4H-chromene-3-carboxamide and related chromone (B188151) structures have been identified as potent and selective MAO-B inhibitors. nih.govnih.gov For instance, certain chromone derivatives have demonstrated significant inhibitory activity against MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Notably, chromones with substituents at the C-7 position have shown enhanced MAO-B inhibitory activity. nih.gov While specific inhibitory data for this compound against MAO-B is not extensively documented in the reviewed literature, the strong performance of its structural analogs suggests that it may also possess inhibitory activity against this enzyme. The electronic and steric properties of the N-methyl group on the carboxamide moiety would likely influence its binding affinity to the active site of MAO-B.

Table 1: MAO-B Inhibition by Chromone Derivatives

| Compound Class | Specific Compound Example | MAO-B IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| 3-Carboxamido-7-substituted coumarins | N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide | 0.0014 | High for hMAO-B | mdpi.com |

| Chromone-based hybrids | 7-Methoxy substituted chromone hybrid | > 40% inhibition | - | nih.gov |

This table presents data for structurally related compounds to indicate the potential of the chromone scaffold.

Cholinesterase (ChE) and β-secretase 1 (BACE-1) Inhibition for Neurodegenerative Diseases

Dual inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and β-secretase 1 (BACE-1) is a promising therapeutic approach for Alzheimer's disease. The 4-oxo-4H-chromene scaffold has been utilized in the design of multi-target-directed ligands for this purpose. acs.orgmdpi.com

A notable study on tacrine-4-oxo-4H-chromene hybrids revealed potent dual inhibition of both human AChE and BChE at nanomolar and picomolar concentrations, respectively. acs.org Furthermore, these hybrids also demonstrated significant inhibition of human BACE-1. acs.org One of the most effective compounds from this series, a 6-hydroxy-4-oxo-N-{10-[(1,2,3,4-tetrahydroacridin-9-yl)amino]decyl}-4H-chromene-2-carboxamide, showcased potent combined inhibition of both ChEs and BACE-1. acs.org

While direct experimental data for this compound is not available, the proven efficacy of other 4-oxo-4H-chromene-2-carboxamide derivatives highlights the potential of this chemical class to be developed as multi-target inhibitors for neurodegenerative diseases.

Table 2: Cholinesterase and BACE-1 Inhibition by 4-Oxo-4H-chromene Hybrids

| Compound | Target Enzyme | Inhibition | Reference |

|---|---|---|---|

| Tacrine–4-oxo-4H-chromene hybrids | h-AChE and h-BuChE | Nano- and picomolar concentrations | acs.org |

| Tacrine–4-oxo-4H-chromene hybrids | h-BACE-1 | Potent inhibition | acs.org |

| 2-(3-fluorophenyl)-6-[(4-trifluoromethylphenyl)hydrazonomethyl]furo[3,2-h]chromen-5-one | BChE | IC50 = 9.2 µM | mdpi.com |

This table illustrates the inhibitory potential of the 4-oxo-4H-chromene scaffold from studies on related hybrid molecules.

Carbonic Anhydrase (CA) Inhibition (hCA I, II, IX, XII isoforms)

Carbonic anhydrases are involved in various physiological and pathological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. nih.govnih.gov A series of chromene-based sulfonamides have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov

The research revealed that derivatives of 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide are potent inhibitors of these isoforms. nih.gov For instance, some compounds showed excellent activity against hCA II with Ki values as low as 7.5 nM. nih.gov Against the tumor-associated hCA IX, inhibition constants were observed in the range of 16.6 to 3285 nM, with some derivatives being more potent than the standard inhibitor Acetazolamide. mdpi.com For hCA XII, Ki values ranged from 20.1 to 619.1 nM. mdpi.com The structure-activity relationship studies indicated that substitutions on the chromene ring significantly influence the inhibitory potency and selectivity. nih.gov

Although no direct data exists for this compound, the demonstrated activity of structurally similar sulfonamide derivatives underscores the potential of the chromone scaffold in designing potent and selective CA inhibitors.

Table 3: Carbonic Anhydrase Inhibition by Chromene-Containing Aromatic Sulfonamides

| Compound Example | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

|---|---|---|---|---|---|

| Unsubstituted 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5a) | >10000 | 35.1 | 16.6 | 20.1 | nih.govmdpi.com |

| 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide (5f) | >10000 | 9.3 | 19.5 | 30.1 | nih.gov |

| 7-Me substituted 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide (6f) | 489.3 | 7.5 | 45.3 | 28.7 | nih.gov |

This table presents inhibition data for structurally related sulfonamide derivatives of chromene.

Alpha-Glucosidase Inhibition

ABCG2 Transporter Inhibition

The ATP-binding cassette transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a key player in multidrug resistance in cancer by effluxing a wide range of chemotherapeutic agents. ethz.chnih.gov Inhibition of ABCG2 is a strategy to overcome this resistance. While there is a growing interest in the development of ABCG2 inhibitors, specific data on the inhibitory activity of this compound against the ABCG2 transporter is not found in the reviewed literature. However, the general class of heterocyclic compounds is being explored for this purpose. nih.govmdpi.commdpi.com

Receptor Ligand and Modulatory Activities

Based on the available scientific literature, there is no specific information detailing the activity of this compound or its direct derivatives as ligands for the adenosine (B11128) A2B receptor.

An analysis of the reviewed literature did not yield specific data on the interaction between this compound or its derivatives and the 5-HT1B serotonin (B10506) receptor. The serotonin receptor family, including the 5-HT1B subtype, are critical targets in the central nervous system for various disorders, but research connecting them to this particular chemical class is not presently available. nih.gov

A significant area of research for this chemical class has been its interaction with the orphan G protein-coupled receptor GPR35. Studies have identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel and potent agonists for human GPR35. nih.gov Through optimization, researchers have developed compounds with nanomolar potency. nih.gov

Key findings show that these compounds exhibit high selectivity for GPR35 over the related GPR55 receptor. nih.gov For instance, the compounds 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid were identified as highly potent agonists with EC50 values of 12.1 nM and 11.1 nM, respectively, and demonstrated over 1700-fold selectivity versus GPR55. nih.gov Interestingly, many of these agonists show considerable species specificity, being less potent at rat and mouse GPR35 compared to the human ortholog. nih.gov

Table 2: GPR35 Agonist Activity of 4-Oxo-4H-chromene-2-carboxamide Derivatives Interactive table: Click on headers to sort data.

| Compound Name | Agonist Potency (EC50) | Selectivity vs. GPR55 | Species | Reference |

|---|---|---|---|---|

| 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 12.1 nM | >1700-fold | Human | nih.gov |

| 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 11.1 nM | >1700-fold | Human | nih.gov |

| 6-bromo-8-(2-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | Low micromolar | Not specified | Human, Rat, Mouse | nih.gov |

| 6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | 5.54 nM | Not specified | Human | bldpharm.com |

Anti-inflammatory and Antioxidant Effects

The chromone scaffold is a core component of many naturally occurring flavonoids and is associated with a wide range of biological activities, including anti-inflammatory and antioxidant effects. nih.gov A series of synthesized 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides were evaluated for their antioxidant properties in rat brain homogenates, demonstrating the potential of this class of compounds to act as free radical scavengers. acs.org

Further studies on other derivatives, such as tacrine-4-oxo-4H-chromene hybrids, also highlighted their antioxidant properties. researchgate.net In one investigation, (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives were predicted to have direct antioxidant activity, which was later confirmed in vitro through their ability to scavenge DPPH radicals. The anti-inflammatory effects are often linked to the modulation of key signaling pathways involved in the inflammatory response. For example, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress the production of pro-inflammatory cytokines.

Modulation of Signaling Pathways (e.g., NF-kB)

The anti-inflammatory effects of chromene derivatives are often mediated through their influence on critical signaling pathways like the nuclear factor kappa B (NF-κB) pathway. NF-κB is a key regulator of inflammation. Research into a class of N-aryl-3,4-dihydro-2H-benzo[h]chromene-2-carboxamide derivatives found that several compounds exhibited good inhibitory activity on LPS-induced NF-κB transcriptional activity. One compound in this series, in particular, showed an outstanding inhibitory effect.

In a separate study, a novel 2-phenyl-4H-chromen-4-one derivative was found to exert its anti-inflammatory potential by regulating the TLR4/MAPK pathway, which subsequently impacts NF-κB signaling. This compound was shown to suppress LPS-induced inflammation by inhibiting these pathways, leading to a decrease in the expression of inflammatory mediators like IL-6 and TNF-α.

Computational Chemistry and Molecular Modeling in Chromone 2 Carboxamide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of predictive QSAR models is a critical step in modern drug design, enabling the estimation of biological activity for novel compounds prior to their synthesis. In the realm of chromone (B188151) derivatives, 3D-QSAR studies have been successfully employed to build predictive models for various biological activities, including antioxidant and enzyme inhibitory effects.

For instance, a study on a series of 39 chromone derivatives as monoamine oxidase (MAO) inhibitors resulted in a robust 3D-QSAR model with a high correlation coefficient (R² = 0.9064) and predictive ability (Q² = 0.8239). tandfonline.com This model was developed using pharmacophore-based alignment and demonstrates the potential to predict the MAO inhibitory activity of new chromone-based compounds. tandfonline.com Another 3D-QSAR investigation on 30 synthetic chromone derivatives as antioxidants, using molecular field analysis (MFA), yielded a statistically significant model with a conventional r² of 0.868 and a cross-validated r² (q²) of 0.771. researchgate.net The predictive power of this model was further confirmed with a predictive r² of 0.924 for a test set of five compounds. researchgate.netnih.gov

These models are typically built by calculating various molecular descriptors for a set of compounds with known activities and then using statistical methods to correlate these descriptors with the biological data. The resulting equations can then be used to predict the activity of new, untested compounds.

Table 1: Statistical Parameters of a 3D-QSAR Model for Antioxidant Chromone Derivatives

| Parameter | Value | Significance |

| r² (Conventional) | 0.868 | Indicates a good fit of the model to the training set data. researchgate.net |

| q² (Cross-validated) | 0.771 | Demonstrates the internal predictive ability of the model. researchgate.net |

| r² (Predictive) | 0.924 | Shows the model's ability to predict the activity of an external test set. researchgate.netnih.gov |

The primary application of QSAR models in compound design is to guide the structural modifications of a lead compound to enhance its biological activity. By analyzing the QSAR model, chemists can identify which structural features are positively or negatively correlated with the desired activity.

For example, the contour maps generated from 3D-QSAR studies on antioxidant chromone derivatives revealed that bulky substituents at certain positions of the chromone ring were favorable for activity, while electronegative groups at other positions were detrimental. nih.gov This information is invaluable for designing new analogs of N-methyl-4-oxo-4H-chromene-2-carboxamide with potentially improved antioxidant properties. Similarly, QSAR studies on chromone derivatives as anticancer agents against hormone-dependent breast cancer have helped in identifying key structural features required for their cytotoxic activity. nih.gov

The insights gained from QSAR models can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources in the drug discovery process.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.

Molecular docking studies have been instrumental in elucidating the binding interactions of chromone derivatives with various biological targets. These studies provide a detailed picture of how a ligand fits into the active site of a protein and which amino acid residues are involved in the binding.

For instance, docking studies of chromone derivatives into the active site of cyclooxygenase-2 (COX-2) revealed key interactions with residues such as TYR385, HIS386, and TRP387, which are crucial for the enzyme's activity. tandfonline.com In another study, docking of chromone-based monoamine oxidase (MAO) inhibitors showed interactions with the essential amino acid TYR398. tandfonline.com For this compound, docking studies could be used to predict its interactions with a specific target protein, identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

A study on novel amino derivatives and carboxamides of chromen-2-one utilized molecular docking to understand their antimicrobial activity against sterol-14 alpha-demethylase and peptide deformylase. nih.gov

Beyond identifying key interactions, molecular docking can predict the most likely binding pose (mode) of a ligand within a protein's active site and estimate the binding affinity, often expressed as a docking score or binding energy.

In a study of chromone derivatives as MAO inhibitors, one compound exhibited a high docking score of -10.402 kcal/mol, indicating strong predicted binding affinity. tandfonline.com Similarly, in a study of 6-substituted 3-formyl chromone derivatives as potential anti-diabetic agents, a compound showed a high binding affinity for insulin-degrading enzyme (IDE) with a binding energy of -8.5 kcal/mol. nih.gov These predicted affinities can be used to rank and prioritize compounds for further experimental testing. For this compound, docking studies could be performed against various targets to predict its potential biological activities and guide experimental screening efforts.

Table 2: Predicted Binding Affinities of Chromone Derivatives to Various Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Chromone derivative | Monoamine Oxidase B (MAO-B) | -10.402 tandfonline.com |

| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 nih.gov |

| Chromone-embedded peptidomimetic | SARS-CoV-2 Protease | -19.54 (MM-GBSA) nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They allow the observation of the time evolution of a system, providing detailed information on the flexibility and dynamics of proteins and their complexes with ligands.

MD simulations are used to validate the stability of ligand-protein complexes obtained from molecular docking studies. scite.ai By simulating the complex in a physiological-like environment (e.g., in water at a specific temperature and pressure) over a period of time, researchers can assess whether the predicted binding mode is stable. Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored. A stable RMSD over the simulation time suggests a stable binding complex. nih.govpharmacophorejournal.com

For example, MD simulations of chromone derivatives complexed with the COX-2 enzyme and cyclin-dependent kinase 2 (CDK2) have been used to confirm the stability of the docked poses. tandfonline.compharmacophorejournal.com The analysis of root-mean-square fluctuations (RMSF) can further reveal which parts of the protein and ligand are flexible and which are rigid. scite.aipharmacophorejournal.com Such simulations provide a more dynamic and realistic picture of the ligand-target interaction compared to the static view offered by molecular docking alone. In the context of this compound, MD simulations could be employed to refine the binding mode predicted by docking and to provide insights into the dynamic behavior of the complex, which can be crucial for understanding its mechanism of action.

Analysis of Dynamic Interactions and Conformational Changes

The biological function of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. Computational methods are crucial for exploring the conformational landscape and dynamic behavior of chromone-2-carboxamide derivatives.

Research on analogous structures, such as N-phenyl-4-oxo-4H-2-chromone carboxamides, reveals that the molecule's conformation is heavily influenced by strong intramolecular interactions. researchgate.net Specifically, the amide nitrogen and the carboxyl oxygen of the carboxamide group can form hydrogen bonds with the chromene ring's oxygen and a hydrogen on the N-substituted phenyl ring, respectively. researchgate.net These interactions significantly constrain the rotation around the C-C and C-N bonds, leading to a more planar molecular structure than might otherwise be expected. researchgate.net

Crystal packing can also induce conformational changes. The study of polymorphism in related chromone-carboxamides has shown that different crystalline forms can lock the molecule into slightly different conformations, highlighting the influence of intermolecular forces on the supramolecular structure. nih.govnih.gov These subtle conformational adjustments can be critical for the molecule's interaction with biological targets.

| Conformational Feature | Description | Primary Stabilizing Interaction | Reference |

|---|---|---|---|

| Amide Rotamer | The molecule predominantly adopts an anti-rotamer conformation about the C-N amide bond. | Steric hindrance reduction and potential for intramolecular H-bonds. | researchgate.netnih.gov |

| Ring Planarity | The overall structure is more planar than expected due to rotational constraints. | Intramolecular hydrogen bonds between the carboxamide group and the chromone/N-substituent rings. | researchgate.net |

| Pyran-Amide Orientation | The amide oxygen can be either trans or cis to the pyran oxygen of the chromone ring. | Intramolecular N-H···O(carbonyl) hydrogen bonding. | researchgate.netnih.gov |

| Polymorphism | Different crystal packing arrangements can lead to distinct molecular conformations. | Intermolecular contacts and crystal lattice forces. | nih.govnih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For the chromone scaffold, DFT calculations provide a theoretical framework to understand and predict various chemical and physical properties, which can then be correlated with experimental data. rsc.orgnih.gov

In typical DFT studies on chromene derivatives, the molecular geometries are first optimized to find the lowest energy conformation. rsc.org A common level of theory used for such calculations is M06-2X with a 6-31G(d,p) basis set, which is effective for studying non-covalent interactions. rsc.org

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap (Egap) between HOMO and LUMO is an indicator of chemical stability and reactivity. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is vital for predicting how the molecule will interact with biological receptors.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer, hybridization, and intramolecular bonding interactions that stabilize the molecule. rsc.org

These computational studies allow for a detailed comparison between theoretical predictions and experimental results from techniques like FT-IR and NMR spectroscopy, validating the computational models and providing a deeper understanding of the molecule's properties. rsc.org

| Parameter | Significance | Typical Application | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure (bond lengths, angles). | Foundation for all other computational analyses; comparison with X-ray data. | rsc.org |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Predicting reaction sites and electronic transitions (UV-Vis spectra). | rsc.org |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. | Understanding non-covalent interactions, such as drug-receptor binding. | rsc.org |

| Natural Bond Orbital (NBO) | Analyzes charge distribution and intramolecular stabilizing interactions. | Quantifying hyperconjugative effects and hydrogen bond strengths. | rsc.org |

| Vibrational Frequencies | Predicts the infrared and Raman spectra. | Assigning experimental FT-IR bands to specific molecular vibrations. | rsc.org |

In Silico Screening and Virtual Ligand Design

The chromone scaffold is a "privileged structure" in medicinal chemistry, and computational techniques are central to its use in modern drug discovery. In silico screening and virtual ligand design allow for the rapid evaluation of thousands of potential drug candidates and the rational design of new, more potent molecules.

Virtual Ligand Design often employs a molecular hybridization or fragment-based approach. nih.govacs.org In this strategy, the 4-oxo-4H-chromene core is combined with other pharmacophores known to have desirable biological activities. For example, researchers have designed hybrids of 4-oxo-4H-chromene and tacrine (B349632) to create multifunctional agents for Alzheimer's disease that can inhibit cholinesterases and reduce β-amyloid aggregation. acs.org Similarly, the chromene scaffold has been hybridized with sulfonamide moieties to create potential anticancer agents that target enzymes like EGFR. nih.gov The design process involves using computational docking to predict how the new hybrid molecule will fit into the active site of the target protein, ensuring that the key pharmacophoric features are correctly oriented for binding. nih.gov

In Silico Screening involves using computer models to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. Chromone derivatives are frequently identified in such screens. Molecular docking is the primary tool used, where the 3D structure of a compound like this compound is computationally "docked" into the binding site of a target protein. The program then calculates a binding score, which estimates the binding affinity. This approach has been used to explore the potential of chromone-carboxamides as inhibitors for various enzymes, including monoamine oxidase-B (MAO-B), and epidermal growth factor receptor (EGFR). researchgate.netnih.gov These screening efforts help to prioritize which compounds should be synthesized and tested in the lab, saving significant time and resources.

| Approach | Example Application | Computational Method(s) | Outcome | Reference |

|---|---|---|---|---|

| Virtual Ligand Design | Designing tacrine-4-oxo-4H-chromene hybrids for Alzheimer's disease. | Fragment-based design, Molecular Docking, PAMPA-BBB assay prediction. | Potent dual inhibitors of human cholinesterases and BACE-1. | acs.org |

| Virtual Ligand Design | Designing 4H-chromene-azo sulfonamide hybrids as anticancer agents. | Molecular hybridization, Molecular Docking. | Candidates with high predicted binding efficacy for the EGFR active site. | nih.gov |

| In Silico Screening / Docking | Evaluating N-phenyl-4-oxo-4H-2-chromone carboxamides for MAO inhibition. | Molecular Docking. | Insight into the docking mechanism and structural requirements for activity. | researchgate.net |

| Pharmacophore Modeling | Identifying potential acetylcholinesterase inhibitors for Alzheimer's disease. | 3D-QSAR, Virtual Screening, Molecular Docking, MD Simulations. | Theoretical validation of chromone-based structures as promising leads. | mdpi.com |

Medicinal Chemistry and Lead Optimization Strategies for N Methyl 4 Oxo 4h Chromene 2 Carboxamide Analogues

Identification of Lead Compounds from Chromone-2-carboxamide Libraries

The discovery of lead compounds often begins with the synthesis and screening of chemical libraries. For the chromone-2-carboxamide scaffold, library-based approaches have successfully identified initial hits for various therapeutic targets. These libraries are typically generated by modifying substituents on both the chromone (B188151) ring and the amide nitrogen.

Screening of these libraries against different biological targets has yielded promising lead compounds. For instance, a series of 21 chromone carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. researchgate.net From this library, several compounds demonstrated significant activity, with IC50 values in the low micromolar range. researchgate.net Another study focused on the development of chromone-2-carboxamide derivatives as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.net The screening of their library identified a lead compound with notable inhibitory potential. researchgate.net Furthermore, libraries of chromone-2-carboxamides have been explored for their potential in treating neurodegenerative diseases, leading to the identification of compounds with anti-Alzheimer's properties. researchgate.net

Here are some examples of lead compounds identified from chromone-2-carboxamide libraries:

| Lead Compound ID | Target/Activity | Key Structural Features | Reported Activity (IC50) |

| Compound 4b | 5-Lipoxygenase Inhibition | Unspecified chromone carboxamide derivative | Not specified, but identified as a lead for further optimization researchgate.net |

| Various Analogues | Cytotoxicity (MCF-7, OVCAR, IGROV, HCT-116 cell lines) | Diverse amide side chains | 0.9–10 μM researchgate.net |

| MBL-II-141 Analogue | ABCG2 Inhibition | Pharmacomodulation of the lead compound MBL-II-141 | Potent and selective inhibitors identified researchgate.net |

| Compound 6n | P. aeruginosa biofilm inhibition | 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide | >50% inhibition at 50 μM researchgate.net |

Strategies for Enhancing Potency and Selectivity

Once a lead compound is identified, medicinal chemists employ various strategies to enhance its potency (the concentration of the drug required to produce a desired effect) and selectivity (the drug's ability to target a specific receptor or enzyme). For N-methyl-4-oxo-4H-chromene-2-carboxamide analogues, these strategies often involve systematic modifications of the core structure.

Substitution on the Chromone Ring: The nature, position, and number of substituents on the benzopyran ring of the chromone scaffold play a crucial role in modulating biological activity. For example, in the development of carbonic anhydrase inhibitors, the introduction of methyl groups at positions 7 and 8 of the 4H-chromen-4-one moiety was found to be beneficial for inhibitory activity against certain isoforms. nih.gov Conversely, a 7-methyl group was detrimental for the activity of other derivatives. nih.gov The introduction of a 6-chloro substituent has also been shown to influence activity. nih.gov In the context of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, a 7-fluorochromone-2-carboxamide (B10770916) was identified as a potent and efficacious analogue. nih.gov

Modification of the Carboxamide Moiety: Alterations to the substituent on the amide nitrogen can significantly impact potency and selectivity. Structure-activity relationship (SAR) studies on cytotoxic chromone carboxamide derivatives revealed that derivatives containing an N-propyl carboxamide exhibited superior activity against the MCF-7 breast cancer cell line. researchgate.net

Isosteric Replacement and Scaffold Hopping: In some cases, replacing a part of the molecule with another group that has similar physical or chemical properties (isosteric replacement) can lead to improved characteristics. While not extensively detailed for this specific scaffold in the provided results, this is a common lead optimization strategy.

The following table summarizes some key structure-activity relationships for enhancing potency and selectivity:

| Structural Modification | Target | Effect on Potency/Selectivity |

| Introduction of 7- and 8-methyl groups on the chromone ring | Carbonic Anhydrase I | Beneficial for inhibitory activity nih.gov |

| Introduction of a 7-methyl group on the chromone ring | Carbonic Anhydrase I (in a different sub-series) | Detrimental to inhibitory activity nih.gov |

| Unsubstituted N-(4-sulfamoylphenyl)chroman-2-carboxamide | Carbonic Anhydrase IX | Beneficial for inhibitory activity nih.gov |

| Introduction of a 7-fluoro group on the chromone ring | MCHR1 | Improved potency and efficacy nih.gov |

| N-propyl carboxamide | Cytotoxicity (MCF-7 cells) | Superior activity researchgate.net |

Multi-Target Directed Ligand (MTDL) Design Concepts

The complexity of many diseases, such as neurodegenerative disorders and cancer, has led to the development of multi-target directed ligands (MTDLs). These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance. The chromone scaffold is considered a "privileged structure" for the design of MTDLs due to its ability to be readily functionalized and its inherent interactions with various biological targets. researchgate.netnih.gov

A notable application of the MTDL concept with the chromone-2-carboxamide scaffold is in the development of agents for Alzheimer's disease. Researchers have designed and synthesized chromone-based inhibitors that can simultaneously target multiple pathological pathways in the disease. researchgate.net These MTDLs often combine the chromone-2-carboxamide core with other pharmacophores to achieve a desired multi-target profile. For instance, chromone-based compounds have been developed as dual inhibitors of cholinesterases and other enzymes implicated in Alzheimer's pathology. nih.gov

The design of these MTDLs often involves linking the chromone-2-carboxamide scaffold to another pharmacophoric element via a suitable linker, or by incorporating functional groups that can interact with multiple targets.

| MTDL Based on Chromone Scaffold | Targeted Pathways/Molecules | Therapeutic Area |

| Chromone-based inhibitors | Multiple targets in neurodegenerative disease | Neurodegenerative Diseases researchgate.net |

| Chromone-type compounds | Aβ inhibition, Cholinesterase inhibition | Alzheimer's Disease nih.gov |

| Quinolinone-carboxamide analogues | Lipoxygenase (LOX) inhibition and antioxidant activity | Inflammatory Diseases nih.gov |

Role of Chromone-2-carboxamide as a Versatile Pharmacophore

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The chromone-2-carboxamide moiety has proven to be a versatile pharmacophore, serving as a key building block for designing ligands for a wide array of biological targets. lookchem.com Its rigid bicyclic structure provides a stable framework that can be appropriately decorated with functional groups to achieve specific interactions with a target's active site.

The versatility of this scaffold is evident from the diverse range of biological activities exhibited by its derivatives, including:

Anticancer: Chromone-based compounds have shown cytotoxic, antiproliferative, and antiangiogenic effects. researchgate.net

Anti-inflammatory: Derivatives have been identified as inhibitors of enzymes like 5-lipoxygenase. researchgate.net

Antimicrobial: Certain chromone-2-carboxamides have demonstrated activity against bacterial biofilms. researchgate.net

Neuroprotective: The scaffold is a cornerstone in the design of agents for neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov

Enzyme Inhibition: Beyond the aforementioned targets, chromone-2-carboxamides have been developed as inhibitors of carbonic anhydrases and µ-calpain. nih.govresearchgate.net

Receptor Antagonism: The scaffold has been successfully utilized to develop antagonists for receptors such as the melanin-concentrating hormone receptor 1 (MCHR1). nih.gov

The ability of the chromone-2-carboxamide pharmacophore to be readily synthesized and modified allows for the systematic exploration of chemical space, facilitating the development of potent and selective modulators for a multitude of biological targets. lookchem.com This adaptability underscores its importance and continued relevance in modern medicinal chemistry and drug discovery programs. nih.gov

Q & A

Q. What are the established synthetic methodologies for preparing N-methyl-4-oxo-4H-chromene-2-carboxamide derivatives?

Methodological Answer: The synthesis typically involves multi-step organic reactions. For example:

- Condensation reactions : Reacting 4-oxo-4H-chromene-3-carbaldehyde derivatives with methylamine under acidic or basic conditions to form carboxamides. Yields vary from 46% to 94% depending on substituents (e.g., methoxy, bromo, or methyl groups at position 6) .

- Vilsmeier-Haack formylation : Used to introduce the aldehyde group at position 3 of the chromene scaffold, followed by amidation .

- Purification : Recrystallization from dichloromethane (DCM) or ethanol is common. Purity is verified via melting point analysis and spectroscopy (IR, NMR) .

Q. How are chromene carboxamides structurally characterized in academic research?

Methodological Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assignments are based on chemical shifts (e.g., carbonyl carbons at ~160–180 ppm, chromene ring protons at 6–8 ppm) .

- IR spectroscopy : Key peaks include C=O stretches (~1650–1750 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL software) resolves bond lengths (mean C–C: 0.003 Å) and dihedral angles. Example: N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide crystallizes in a monoclinic system (R factor = 0.049) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the cholinesterase inhibitory activity of this compound derivatives?

Methodological Answer:

- Assay selection : Use Ellman’s method to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Example: Hybrid derivatives (e.g., tacrine-chromene hybrids) show IC₅₀ values in the nanomolar range for human AChE/BuChE .

- Controls : Include tacrine (reference inhibitor) and apigenin (flavonoid scaffold control).

- Selectivity analysis : Compare inhibition ratios (AChE/BuChE) to optimize therapeutic potential .

Q. What challenges arise in resolving crystal structures of chromene carboxamides using X-ray diffraction, and how are they addressed?

Methodological Answer:

- Common issues :

- Data collection : High-resolution datasets (e.g., 0.75 Å) reduce errors in hydrogen atom positioning. Example: Data-to-parameter ratios >15:1 improve model reliability .

Q. How should researchers address contradictions in reported biological activity data for chromene carboxamides?

Methodological Answer:

- Troubleshooting steps :

- Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration). For BACE-1 inhibition, ensure pH 4.5 buffer to mimic lysosomal conditions .

- Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting activity .

- Structural analogs : Compare substituent effects. Example: 6-hydroxy derivatives show enhanced antioxidant activity vs. methoxy analogs due to radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.